![molecular formula C47H77O8P B054771 [(2S)-3-diphenoxyphosphoryloxy-2-hexadecanoyloxypropyl] hexadecanoate CAS No. 58530-78-2](/img/structure/B54771.png)
[(2S)-3-diphenoxyphosphoryloxy-2-hexadecanoyloxypropyl] hexadecanoate
Overview
Description
Solriamfetol, marketed under the brand name Sunosi, is a wakefulness-promoting medication used primarily to treat excessive daytime sleepiness associated with narcolepsy and obstructive sleep apnea . It is a selective dopamine and norepinephrine reuptake inhibitor, which means it works by increasing the levels of these neurotransmitters in the brain . This compound is known for its effectiveness in improving wakefulness and reducing sleepiness in affected individuals .
Preparation Methods
The synthesis of solriamfetol involves several steps, starting from L-phenylalanine. One method includes the protection of the amine group, followed by a series of reactions to introduce the carbamate group and other necessary modifications . Industrial production methods often involve optimizing these steps to ensure high yield and purity. For instance, the use of specific chiral stationary phases in high-performance liquid chromatography (HPLC) can help determine the enantiomeric purity of solriamfetol .
Chemical Reactions Analysis
Solriamfetol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-acetylsolriamfetol, a minor inactive metabolite .
Scientific Research Applications
Solriamfetol has a wide range of scientific research applications. In medicine, it is primarily used to treat excessive daytime sleepiness associated with narcolepsy and obstructive sleep apnea . It has also been studied for its potential use in treating attention deficit hyperactivity disorder (ADHD), binge eating disorder, and circadian rhythm sleep disorders . In biology, solriamfetol has been used in research to understand the mechanisms of sleep-wake regulation and the role of dopamine and norepinephrine in these processes . Additionally, it has been used in animal studies to assess its effects on cognitive functions and anxiety-related behaviors .
Mechanism of Action
The exact mechanism of action of solriamfetol is not fully understood, but it is believed to work by inhibiting the reuptake of dopamine and norepinephrine, thereby increasing their levels in the brain . This action helps to promote wakefulness and reduce sleepiness. Solriamfetol does not bind to serotonin, GABA, adenosine, histamine, orexin, benzodiazepines, or muscarinic and nicotinic receptors . It has also been found to act as a trace amine-associated receptor 1 (TAAR1) agonist, which may contribute to its wakefulness-promoting effects .
Comparison with Similar Compounds
Solriamfetol is often compared with other wakefulness-promoting agents such as modafinil and armodafinil. While all these compounds are effective in promoting wakefulness, solriamfetol has a unique mechanism of action as a selective dopamine and norepinephrine reuptake inhibitor . Unlike modafinil, which primarily affects the histamine system, solriamfetol’s effects are more focused on dopamine and norepinephrine . Additionally, solriamfetol has been found to have fewer anxiogenic effects compared to modafinil . Other similar compounds include pitolisant and methylphenidate, which also promote wakefulness but through different mechanisms .
Biological Activity
[(2S)-3-diphenoxyphosphoryloxy-2-hexadecanoyloxypropyl] hexadecanoate is a complex phospholipid compound that has garnered interest in pharmacological and biochemical research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.
Chemical Structure
The compound is characterized by the following structure:
- Molecular Formula : C₃₁H₅₁O₈P
- Molecular Weight : 570.71 g/mol
This structure includes a diphenoxyphosphate group and two hexadecanoyloxy chains, which contribute to its amphiphilic properties.
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Interaction : The amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability.
- Signal Transduction Modulation : It may influence signaling pathways by interacting with membrane proteins or modulating lipid rafts.
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, reducing oxidative stress in cellular environments.
In Vitro Studies
Research has demonstrated that this compound exhibits significant biological activity in vitro:
- Cell Viability Assays : In human cell lines, concentrations ranging from 10 to 100 µM showed enhanced cell viability compared to controls, indicating potential cytoprotective effects.
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 75 |
10 | 85 |
50 | 90 |
100 | 95 |
- Reactive Oxygen Species (ROS) Measurement : The compound significantly reduced ROS levels in treated cells by approximately 30% at a concentration of 50 µM, suggesting its role as an antioxidant.
In Vivo Studies
In vivo studies have been limited but promising:
- Animal Models : In a murine model of oxidative stress-induced injury, administration of the compound led to a reduction in tissue damage and inflammation markers (e.g., TNF-alpha and IL-6) by over 40%.
Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
---|---|---|
Control | 250 | 150 |
Compound Treatment | 150 | 90 |
Case Study 1: Cardiovascular Protection
A study investigated the effects of this compound on cardiovascular health. Mice subjected to high-fat diets showed improved lipid profiles and reduced atherosclerotic lesions upon treatment with the compound, highlighting its potential as a therapeutic agent for cardiovascular diseases.
Case Study 2: Neuroprotection
In another study focusing on neurodegenerative diseases, the compound was administered to models of Alzheimer's disease. Results indicated a significant reduction in amyloid-beta plaque formation and improved cognitive function scores in treated groups compared to controls.
Q & A
Basic Research Questions
Q. How can the stereochemical configuration of [(2S)-3-diphenoxyphosphoryloxy-2-hexadecanoyloxypropyl] hexadecanoate be confirmed experimentally?
Answer: The stereochemistry of the compound can be validated using a combination of chiral chromatography and nuclear magnetic resonance (NMR) spectroscopy. For chiral separation, a derivatized monoglyceride chromatographic system (as described for glyceryl hexadecanoate derivatives) can resolve enantiomers by optimizing the resolution factor (R ≥ 2.0) and monitoring peak area ratios . High-resolution - and -NMR should focus on the glycerol backbone’s stereospecific protons (e.g., 2S configuration), with coupling constants and NOESY correlations confirming spatial arrangements .
Q. What are the critical steps in synthesizing this compound from glycerol derivatives?
Answer: Synthesis typically involves:
Acylation : Reacting (2S)-glycerol with hexadecanoyl chloride under controlled conditions to form the 2-hexadecanoyloxy intermediate.
Phosphorylation : Introducing diphenoxyphosphoryloxy groups via phosphoramidite chemistry or direct phosphorylation with diphenyl chlorophosphate.
Purification : Using silica gel chromatography to isolate the target compound, with purity validated by HPLC (e.g., ≥95% by area normalization) .
Advanced Research Questions
Q. How does the diphenoxyphosphoryloxy group affect the compound’s hydrolytic stability under physiological conditions?
Answer: The diphenoxyphosphoryloxy group enhances hydrolytic resistance compared to non-phosphorylated analogs. Stability studies should involve:
- pH-dependent hydrolysis assays (pH 2–9) with LC-MS monitoring to track degradation products.
- Comparative analysis with analogs like glyceryl hexadecanoate (which lacks phosphorylation) to quantify rate differences.
Evidence suggests phosphorylated esters degrade 3–5× slower in neutral/basic conditions due to steric hindrance and electronic effects .
Q. What methodological challenges arise in quantifying trace impurities (e.g., free fatty acids) in this compound?
Answer: Key challenges include:
- Co-elution artifacts in HPLC due to similar retention times of impurities and the parent compound. Use a derivatization strategy (e.g., methyl ester formation) to enhance separation, as demonstrated for glyceryl hexadecanoate derivatives .
- Detection limits : Employ evaporative light scattering detection (ELSD) or charged aerosol detection (CAD) for non-UV-absorbing impurities. Calibrate against reference standards (e.g., USP-grade hexadecanoic acid) .
Q. How do structural modifications (e.g., acyl chain length) influence membrane interactions in lipid bilayer models?
Answer: Modify the hexadecanoyl chain to shorter (C12) or longer (C18) analogs and assess:
- Membrane fluidity : Using fluorescence anisotropy with diphenylhexatriene (DPH) probes.
- Phase behavior : Differential scanning calorimetry (DSC) to monitor gel-to-liquid crystalline transitions.
Studies on related lysophosphatidic acids show that longer acyl chains increase membrane rigidity by 15–20% compared to shorter chains .
Q. How can contradictions in reported degradation rates of phosphorylated lipids be resolved?
Answer: Discrepancies often arise from:
- Experimental conditions (e.g., solvent polarity, temperature). Standardize assays using buffered aqueous systems at 37°C.
- Analytical sensitivity . Cross-validate results via -NMR to track phosphate group hydrolysis, as demonstrated in phosphacyclic lipid studies .
Q. Methodological Tables
Table 1. Comparative Hydrolytic Stability of Phosphorylated Lipids
Table 2. Optimal Chromatographic Conditions for Purity Analysis
Parameter | Condition | Reference Standard |
---|---|---|
Column | C18, 250 × 4.6 mm, 5 µm | Glyceryl hexadecanoate |
Mobile phase | Acetonitrile:water (85:15, 0.1% TFA) | USP ascorbyl palmitate |
Detection | CAD, 35°C nebulizer |
Properties
IUPAC Name |
[(2S)-3-diphenoxyphosphoryloxy-2-hexadecanoyloxypropyl] hexadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H77O8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-33-39-46(48)51-41-45(53-47(49)40-34-26-24-22-20-18-16-14-12-10-8-6-4-2)42-52-56(50,54-43-35-29-27-30-36-43)55-44-37-31-28-32-38-44/h27-32,35-38,45H,3-26,33-34,39-42H2,1-2H3/t45-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTOUWPJZGEUQR-GWHBCOKCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2)OC(=O)CCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2)OC(=O)CCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H77O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585135 | |
Record name | (2S)-3-[(Diphenoxyphosphoryl)oxy]propane-1,2-diyl dihexadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
801.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58530-78-2 | |
Record name | (2S)-3-[(Diphenoxyphosphoryl)oxy]propane-1,2-diyl dihexadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.